![molecular formula C14H16N2O B2599778 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 956754-78-2](/img/structure/B2599778.png)
2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s structure and any known synonyms .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .科学的研究の応用
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazoles, including compounds similar to 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol, have been synthesized using various methods, including microwave-assisted reactions in ethanol or methanol/glacial acetic acid mixtures. These compounds exhibit significant physical and chemical properties, showing potential applications in areas such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis process often involves the reaction of hydrazines with chalcone derivatives, characterized by 1H NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Importance in Heterocyclic Chemistry
The pyrazole core is a central structure in many natural compounds and pharmaceuticals, with its derivatives, including the tetrahydrobenzo[b]pyrans, being of considerable importance. Various organocatalysts have been explored for the synthesis of these compounds, employing three-component condensation methods. This research highlights the significance of developing new strategies for constructing such valuable heterocyclic compounds, indicating the broader applicability of pyrazole derivatives in organic chemistry and pharmacology (H. Kiyani, 2018).
Antifungal Applications
Research into small molecules against Fusarium oxysporum, a significant pathogen affecting crops, has identified pyrazole derivatives as effective antifungal agents. These compounds, including structures analogous to this compound, show specificity in biological activity against such pathogens. The study of structure–activity relationships (SAR) and pharmacophore predictions for these compounds provides insights into their mechanism of action, further emphasizing their potential in addressing agricultural challenges (Y. Kaddouri et al., 2022).
Catalysis and Green Chemistry
The synthesis and application of pyrazole derivatives in the context of green chemistry and catalysis have been a focus of recent research. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyrano[2,3-d]pyrimidine scaffolds exemplifies the integration of these compounds into sustainable chemical practices. This approach not only advances the synthesis of complex molecules but also aligns with the principles of green chemistry, aiming for less toxic, efficient, and environmentally benign processes (Mehul P. Parmar et al., 2023).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(2,3-dihydro-1H-inden-5-yl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-9-8-16-7-6-14(15-16)13-5-4-11-2-1-3-12(11)10-13/h4-7,10,17H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFLIMURNXGLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)
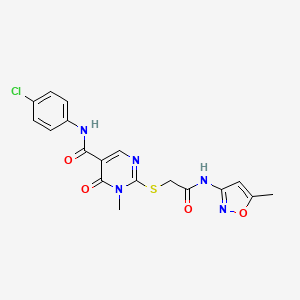
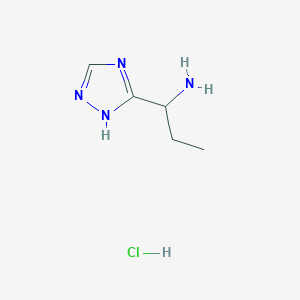
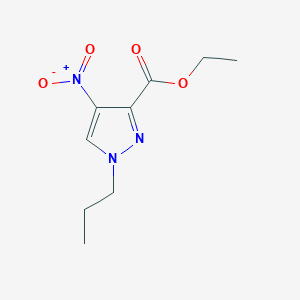


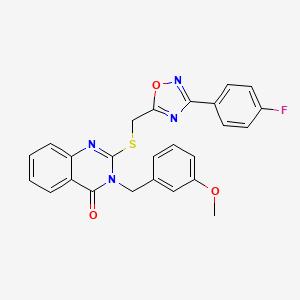
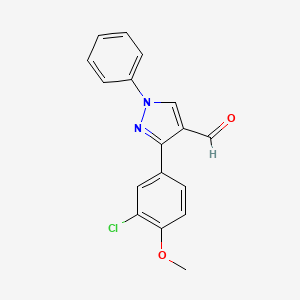
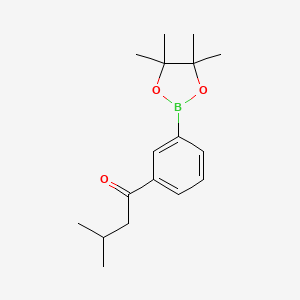
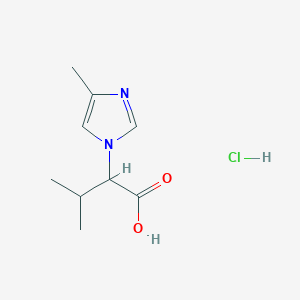
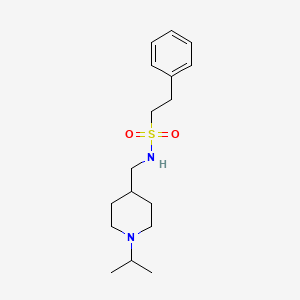
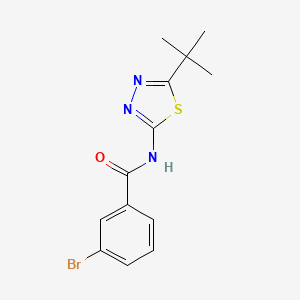
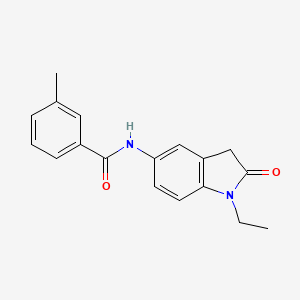
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)
